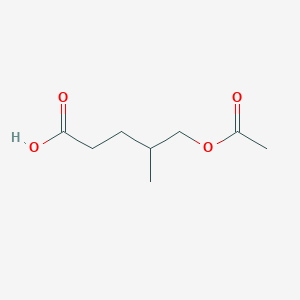
4-Heptanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanesulfonic acid, also known as heptane-1-sulfonic acid, is an organic compound with the molecular formula C7H16O3S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to a heptane chain. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of heptane using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as the sulfonating agents. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of heptane in a reactor, followed by purification steps to isolate the desired product. The process may include distillation, crystallization, and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Heptanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonates (R-SO3-)
Reduction: Sulfides (R-SH) or thiols (R-SH)
Substitution: Halides (R-X) or amines (R-NH2)
Scientific Research Applications
4-Heptanesulfonic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-heptanesulfonic acid involves its ability to interact with various molecular targets and pathways:
Ion-Pairing: In HPLC, it forms ion pairs with analytes, enhancing their retention and separation on the chromatographic column.
Surfactant Properties: Its sulfonic acid group imparts polarity, allowing it to interact with polar compounds and reduce surface tension.
Buffering Capacity: It acts as a buffer in biological systems, maintaining pH stability during experiments.
Comparison with Similar Compounds
4-Heptanesulfonic acid can be compared with other sulfonic acids, such as:
Hexanesulfonic Acid (C6H14O3S): Similar structure but with a shorter carbon chain.
Octanesulfonic Acid (C8H18O3S): Similar structure but with a longer carbon chain.
Methanesulfonic Acid (CH4O3S): A simpler structure with only one carbon atom.
Uniqueness: this compound’s unique combination of a medium-length carbon chain and a sulfonic acid group makes it particularly effective as an ion-pairing reagent and surfactant, offering a balance between hydrophobic and hydrophilic properties .
Properties
IUPAC Name |
heptane-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBKFIFRQCZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431141 |
Source


|
| Record name | 4-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183278-21-9 |
Source


|
| Record name | 4-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
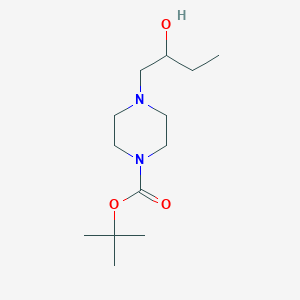
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
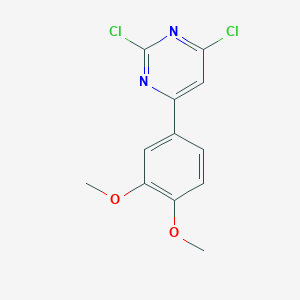
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)
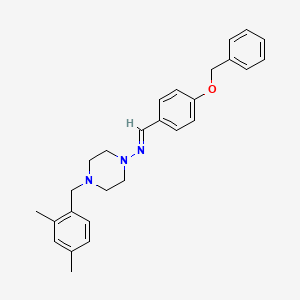
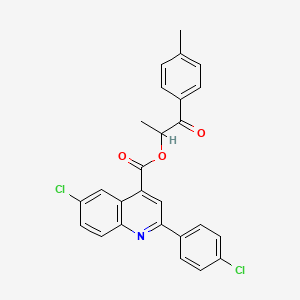

![6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045072.png)


![3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045100.png)

![3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045122.png)
